2-Methoxyethanethiol
Overview
Description
2-Methoxyethanethiol is a chemical compound with the molecular formula C3H8OS . It is also known by other names such as 2-methoxyethyl hydrosulfide and Ethanethiol, 2-methoxy- .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms . The average mass of the molecule is 92.160 Da and the monoisotopic mass is 92.029587 Da .Physical and Chemical Properties Analysis
This compound is a colorless liquid with a mild, ether-like odor . It has a boiling point of 108-110°C at 760 mmHg . The specific gravity of this compound is 0.96 .Scientific Research Applications
Aroma Compound in Blackcurrant Berries
- Occurrence in Blackcurrant Berries : 2-Methoxyethanethiol analogs like 4-methoxy-2-methyl-2-butanethiol have been identified in blackcurrant berries, contributing significantly to their aroma. This discovery was established through advanced analytical techniques like capillary gas chromatography/mass spectrometry (Jung, Fastowski & Engel, 2016).
Applications in Organic Chemistry
- Spectroscopic Studies : Oligomerized methoxythiophenes, related to this compound, have been studied for their unique spectroscopic properties, particularly in the context of chemical reactions and organic synthesis (Chang & Miller, 1987).
- Selective Separation of Palladium(II) : Novel solvents derived from methoxyethylthio compounds have been developed for the selective recovery of palladium from spent automotive catalysts, demonstrating their potential in recycling and resource recovery (Traeger et al., 2012).
Energy and Environmental Applications
- Hydrogen Production : The compound has been used in catalytic membrane reactors for hydrogen production via steam reforming, showcasing its potential in renewable energy applications (Hedayati & Llorca, 2017).
- Gas Sensing Technology : Y2O3-ZnO nanocomposites have been developed for detecting 2-methoxyethanol, a harmful gas, indicating its use in environmental monitoring and safety applications (Shruthi, Jayababu & Reddy, 2019).
Biological and Medical Research
- Study of Metabolic Pathways : Research has been conducted on the metabolism of 2-methoxyethanol in mice to understand its conversion and the formation of toxic metabolites, which is crucial for assessing its impact on health (Sumner et al., 1992).
Safety and Hazards
2-Methoxyethanethiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 2-methoxyestradiol, have been shown to target angiogenesis, the process by which new blood vessels form . This compound has been used in clinical trials for breast cancer and inflammatory diseases such as rheumatoid arthritis .
Mode of Action
Similar compounds like 2-methoxyestradiol have been shown to inhibit angiogenesis, thereby preventing the formation of new blood vessels that tumors need to grow . This is achieved through the compound’s interaction with its targets, leading to changes at the cellular level.
Biochemical Pathways
Compounds with similar structures, such as 2-methoxyethanol, have been shown to be involved in organometallic chemistry, acting as a source of hydride and carbon monoxide .
Result of Action
Similar compounds like 2-methoxyethanol have been shown to be toxic to the bone marrow and testicles .
Biochemical Analysis
Biochemical Properties
2-Methoxyethanethiol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with thiol-containing enzymes, where it can act as a reducing agent or a nucleophile. These interactions often involve the formation of disulfide bonds or the modification of cysteine residues in proteins, which can alter the protein’s structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the redox state of cells, thereby impacting oxidative stress responses and mitochondrial function. Additionally, this compound can alter the expression of genes involved in detoxification and stress response pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases by modifying their active sites. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant properties. At high doses, it can become toxic and cause adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s and glutathione S-transferases. These metabolic processes can lead to the formation of various metabolites, which may have different biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by thiol transporters and can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized in the cytoplasm and mitochondria, where it can interact with various biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These localization patterns are crucial for its role in cellular processes .
Properties
IUPAC Name |
2-methoxyethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c1-4-2-3-5/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXDADVHQVXSKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146843 | |
Record name | 2-Methoxyethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10494-75-4 | |
Record name | Ethanethiol, 2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10494-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010494754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYETHANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95GL0I9Q62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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